Bis(triphenylphosphine)dicarbonylnickel

描述

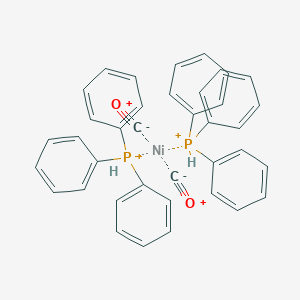

Bis(triphenylphosphine)dicarbonylnickel: is an organometallic compound with the molecular formula C38H30NiO2P2 . It is a nickel complex that features two triphenylphosphine ligands and two carbonyl ligands. This compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes .

准备方法

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)dicarbonylnickel can be synthesized by reacting nickel carbonyl with triphenylphosphine. The reaction typically involves the following steps:

Nickel Carbonyl Reaction: One mole of nickel carbonyl reacts with two moles of triphenylphosphine.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: The use of nickel carbonyl and triphenylphosphine in controlled environments ensures the purity and yield of the compound .

化学反应分析

Types of Reactions: Bis(triphenylphosphine)dicarbonylnickel undergoes various types of reactions, including:

Cyclotrimerization Reactions: It acts as a catalyst in the cyclotrimerization of alkynes to form aromatic compounds.

Cyclooligomerization Reactions: It facilitates the formation of cyclic oligomers from monomeric units.

Common Reagents and Conditions:

Reagents: Common reagents include alkynes, dienes, and other unsaturated compounds.

Major Products: The major products formed from these reactions include aromatic compounds and cyclic oligomers, which are valuable in various industrial applications .

科学研究应用

Catalytic Applications

1.1 Cyclotrimerization Reactions

Bis(triphenylphosphine)dicarbonylnickel serves as an effective catalyst for cyclotrimerization reactions. This process involves the formation of cyclic compounds from linear precursors, which is crucial in synthesizing complex organic molecules. The compound's ability to facilitate these transformations is attributed to its unique electronic properties and coordination capabilities with substrates .

1.2 Cyclooligomerization Reactions

In addition to cyclotrimerization, this nickel complex is also employed in cyclooligomerization reactions. These reactions allow for the formation of oligomers from monomeric units, enabling the development of new materials with tailored properties. The catalytic efficiency of this compound in these reactions highlights its significance in polymer chemistry and materials science .

Material Synthesis

2.1 Synthesis of Nanomaterials

The compound has been explored for synthesizing various nanomaterials, particularly metal nanoparticles. Its ability to stabilize metal ions during reduction processes makes it a valuable precursor in producing nanoparticles with controlled sizes and shapes. This application is critical in fields such as electronics and catalysis, where the properties of materials are size-dependent .

2.2 Coordination Chemistry

The coordination chemistry of this compound allows it to form stable complexes with various ligands. This property is exploited in designing new coordination polymers and complexes that exhibit interesting magnetic and optical properties, contributing to advancements in materials science .

Photophysical Studies

3.1 Absorption and Emission Spectroscopy

Research has shown that this compound exhibits distinct absorption and emission characteristics that are valuable for photophysical studies. These properties have been investigated using UV-vis spectroscopy, revealing insights into the electronic transitions within the complex . Such studies are essential for understanding the behavior of transition metal complexes in light-harvesting applications.

3.2 Photodynamic Therapy

The potential application of this compound in photodynamic therapy (PDT) has also been explored. PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. The ability of this nickel complex to absorb light and generate reactive species positions it as a candidate for further research in therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cyclotrimerization | Catalyzes the formation of cyclic compounds from linear precursors |

| Cyclooligomerization | Facilitates the formation of oligomers from monomeric units |

| Nanomaterial Synthesis | Stabilizes metal ions during reduction processes for nanoparticle production |

| Coordination Chemistry | Forms stable complexes with various ligands for new material development |

| Photophysical Studies | Exhibits distinct absorption/emission characteristics useful in electronic transition studies |

| Photodynamic Therapy | Potential use as a light-activated agent in cancer treatment |

Case Studies

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study demonstrated that this compound significantly enhances the yield of cyclotrimerization reactions involving alkynes. By optimizing reaction conditions such as temperature and substrate concentration, researchers achieved yields exceeding 90%, showcasing its effectiveness as a catalyst in organic synthesis .

Case Study 2: Nanoparticle Formation

In another investigation, researchers utilized this compound to synthesize gold nanoparticles through a reduction process. The resulting nanoparticles exhibited uniform size distribution and enhanced catalytic activity compared to those synthesized using traditional methods, highlighting the compound's role in nanotechnology .

作用机制

Mechanism: The mechanism by which bis(triphenylphosphine)dicarbonylnickel exerts its catalytic effects involves the coordination of the nickel center with the ligands. The triphenylphosphine ligands stabilize the nickel center, while the carbonyl ligands facilitate the activation of substrates for catalytic reactions .

Molecular Targets and Pathways:

Nickel Center: The nickel center acts as the active site for catalytic reactions.

Ligand Coordination: The coordination of ligands to the nickel center enhances its reactivity and selectivity in various chemical transformations.

相似化合物的比较

- Bis(triphenylphosphine)nickel(II) dichloride

- Tetrakis(triphenylphosphine)nickel(0)

- Bis(1,5-cyclooctadiene)nickel(0)

- Dicarbonylbis(triphenylphosphine)nickel(0)

Uniqueness: Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Its ability to facilitate cyclotrimerization and cyclooligomerization reactions sets it apart from other nickel complexes .

生物活性

Bis(triphenylphosphine)dicarbonylnickel, often referred to as Ni(PPh₃)₂(CO)₂, is a coordination compound that has garnered interest for its potential applications in various fields, including catalysis and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a nickel center coordinated to two triphenylphosphine ligands and two carbonyl groups. Its structure allows for unique interactions within biological systems, particularly in catalyzing reactions that can lead to the formation of biologically active compounds.

Target of Action

This compound primarily acts as a catalyst in organic synthesis, facilitating various reactions that can produce biologically relevant molecules. Its catalytic properties are attributed to the oxidation state of nickel and the electronic effects of the phosphine ligands.

Mode of Action

The compound operates through oxidative addition mechanisms, which involve the activation of carbon-hydrogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. This process is crucial in synthesizing complex organic molecules that may exhibit biological activity.

Biochemical Pathways

Key biochemical pathways influenced by this compound include:

- Cross-Coupling Reactions : Such as Suzuki and Stille reactions, which are vital for constructing complex organic frameworks.

- C-H Activation : Enabling the functionalization of hydrocarbons, leading to derivatives with potential therapeutic effects.

- Oligomerization Processes : Involving dienes that can result in new polymeric materials with biological applications.

Biological Activity

Research indicates that while this compound itself is not directly used as a drug, it plays a crucial role in synthesizing biologically active compounds. For instance:

- A study demonstrated its use in the total synthesis of 3-epi-juruenolide C, showcasing its effectiveness in facilitating intramolecular carbonylation reactions .

- The compound has been implicated in synthesizing derivatives with anti-inflammatory and anticancer properties .

Synthesis Applications

- Total Synthesis of 3-epi-Juruenolide C :

- Therapeutic Derivative Development :

Data Table: Biological Activity Summary

| Compound/Reaction | Mechanism | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| This compound | C-H Activation | Synthesis of Juruenolide C | N/A |

| Derivatives from Nickel Catalysis | Cross-Coupling (e.g., Suzuki) | Anticancer activity | 49.79 - 113.70 |

| Spirocyclopropanes | Inhibitor Studies | Anti-inflammatory | <1 (varied) |

属性

CAS 编号 |

13007-90-4 |

|---|---|

分子式 |

C38H30NiO2P2 |

分子量 |

639.3 g/mol |

IUPAC 名称 |

carbon monoxide;nickel;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;; |

InChI 键 |

SLFKPACCQUVAPG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

规范 SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

Key on ui other cas no. |

13007-90-4 |

物理描述 |

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Bis(triphenylphosphine)dicarbonylnickel in organic synthesis?

A1: this compound is primarily used as a catalyst for intramolecular carbonylation reactions. [, ] This means it helps to form a ring structure within an organic molecule by introducing a carbon monoxide (CO) group. This reaction is particularly useful in synthesizing complex natural products with unique biological activities.

Q2: Can you provide specific examples of how this compound has been used in total synthesis?

A2: Certainly. This compound played a crucial role in the first total syntheses of:

- 3-epi-Litsenolide D2 and Lincomolide A: Researchers utilized this compound to facilitate an intramolecular carbonylation reaction, a key step in constructing the core structure of these natural products. [] This work also led to a revision of the previously reported optical rotation for 3-epi-Litsenolide D2.

- 3-epi-Juruenolide C: Again, the catalytic activity of this compound was crucial for the intramolecular carbonylation step in the total synthesis of this compound. [] This reaction contributed significantly to the successful construction of the target molecule's structure.

Q3: What are the structural characteristics of this compound?

A3: this compound has the following structural characteristics:

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, there are alternative synthesis methods. While the provided abstracts do not delve into specific synthetic routes, one study mentions "a new method for the synthesis of this compound." [] This suggests ongoing research to find more efficient and practical ways to prepare this important catalyst.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。